(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials might include 3-allyl-4-ethoxybenzo[d]thiazole and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the thiazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound might exhibit antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds for their potential therapeutic effects and mechanisms of action.
Medicine
In medicine, derivatives of benzo[d]thiazole are investigated for their potential use as drugs. They might target specific enzymes or receptors involved in disease pathways, offering new treatment options for conditions like cancer or infectious diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl group might play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their diverse biological activities.
Sulfonylbenzamides: Compounds such as sulfasalazine and celecoxib also contain sulfonyl and benzamide groups, contributing to their pharmacological properties.
Uniqueness
What sets (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-14-26-21-19(30-4-2)8-7-9-20(21)31-23(26)24-22(27)17-10-12-18(13-11-17)32(28,29)25-15-5-6-16-25/h3,7-13H,1,4-6,14-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLEFQZKULHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.